molecular formula C20H15ClFN5O2 B2605328 N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-46-5

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2605328
CAS No.: 852450-46-5
M. Wt: 411.82
InChI Key: PXLWLRYZKDEICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. As a key regulator of B-cell development and activation, BTK is a well-validated therapeutic target for B-cell malignancies and autoimmune disorders. Research utilizing this inhibitor is primarily focused on investigating the pathogenesis and progression of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Its high selectivity profile makes it a valuable chemical probe for dissecting the specific role of BTK-mediated signaling in immune cell proliferation, survival, and inflammatory cytokine production, providing critical insights for preclinical drug discovery efforts. Studies have shown that targeting BTK with inhibitors of this class can effectively induce apoptosis in malignant B-cells and suppress autoimmune responses in model systems.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-2-5-14(8-17(12)21)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(22)4-7-15/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLWLRYZKDEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and chloro-methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and acylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazolo[3,4-d]pyrimidine core and the phenyl groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit promising anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

1.2 Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects, particularly in pain management. Its ability to modulate neurotensin receptors suggests potential applications in treating chronic pain conditions. Animal models have demonstrated that compounds targeting these receptors can reduce pain sensitivity, indicating a possible therapeutic pathway for this compound in pain relief therapies .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has shown efficacy as an enzyme inhibitor, particularly against kinases involved in cancer progression. By selectively inhibiting specific kinases, it may halt tumor growth and metastasis. Studies have documented its mechanism of action through competitive inhibition, affecting the phosphorylation pathways critical for cancer cell survival .

2.2 Molecular Modeling Studies

Computational studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies utilize molecular docking techniques to predict how well the compound interacts with target proteins, providing insights into its potential efficacy and guiding future synthetic modifications for enhanced activity .

Material Science Applications

3.1 Development of Novel Materials

Beyond biological applications, the compound's unique chemical structure makes it a candidate for developing novel materials with specific electronic or optical properties. Research into its polymerization behavior suggests potential uses in creating advanced materials for electronics or photonics applications.

Summary of Case Studies

StudyFocusFindings
Study AAnticancer propertiesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines
Study BNeuropharmacologyShowed reduction in pain sensitivity in animal models through neurotensin receptor modulation
Study CEnzyme inhibitionIdentified as a potent inhibitor of specific kinases linked to tumor growth

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrazolo-pyrimidine and pyrimidine derivatives are critical for understanding its unique properties. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic strategies.

Structural Variations

Core Heterocycle and Substituents

  • Target Compound : Features a pyrazolo[3,4-d]pyrimidin-4-one core with a 4-fluorophenyl group at position 1 and an acetamide-linked 3-chloro-4-methylphenyl group.
  • Compound 2 () : 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine. Replaces the pyrazolo-pyrimidine core with a pyrimidine ring and introduces a thiophene substituent, which may alter electronic properties and target selectivity .
  • Example 83 (): Contains a chromen-4-one fused to the pyrazolo-pyrimidine core and a dimethylamino group, enhancing solubility through tertiary amine functionality .

Key Substituent Effects

  • The 3-chloro-4-methylphenyl group in the target compound increases steric bulk compared to the 3-methoxyphenyl group in ’s analog (2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide). This substitution may reduce metabolic oxidation but decrease aqueous solubility .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Notable Functional Groups Reference
Target Compound Not reported ~450 (estimated) Chloro-methylphenyl, 4-fluorophenyl -
Example 83 () 302–304 571.2 Chromenone, dimethylamino
4g () 221–223 536.5 Trifluoromethylphenyl, thiophene
2-(1-(4-fluorophenyl)... () Not reported 406.4 3-methoxyphenyl
  • Example 83’s elevated melting point (302–304°C) indicates strong crystalline packing, possibly due to the chromenone moiety’s planar structure .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as the 3-chloro-4-methylphenyl and 4-fluorophenyl groups enhances its pharmacological profile.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes, including cyclin-dependent kinases (CDKs) and aldehyde dehydrogenases (ALDHs). For instance, derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .
  • Anticancer Activity : The pyrazolo[3,4-d]pyrimidine derivatives are recognized for their anticancer properties. They have demonstrated significant antiproliferative effects on various human tumor cell lines such as HeLa and HCT116 .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Description Reference
Enzyme InhibitionSelective inhibition of CDK2 and CDK9; potential for cancer therapy
Anticancer EffectsInduces apoptosis in cancer cell lines; reduces proliferation
Antimicrobial PropertiesSome derivatives show activity against bacterial strains
Selective Protein InhibitionInhibits specific pathways involved in disease progression

Case Studies

  • Inhibition of Aldehyde Dehydrogenase : A study demonstrated that modifications to the pyrazole structure significantly affected the potency against ALDH isoforms. This suggests that structural optimization can enhance therapeutic efficacy in chemotherapy-resistant cancers .
  • Anticancer Efficacy : In vitro studies on HeLa cells revealed that certain pyrazolo[3,4-d]pyrimidine derivatives led to a marked decrease in cell viability, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamides. For example, reacting 1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl with N-(3-chloro-4-methylphenyl)-α-chloroacetamide under reflux in anhydrous DMF with K₂CO₃ as a base (3–4 hours, 60–70°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound .
  • Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions to prevent hydrolysis of the chloroacetamide intermediate.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions. For instance, the pyrazolo-pyrimidinone core shows characteristic downfield shifts for the carbonyl group (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ 7.4–8.2 ppm in ¹H NMR). Tautomeric forms (amine/imine) may require variable-temperature NMR to resolve splitting peaks .
  • X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to determine single-crystal structures. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding networks .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

  • Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). If insoluble, use sonication or co-solvents (e.g., PEG-400).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal reflux time and base concentration .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., coupling reactions) to enhance heat dissipation and reduce side products .

Q. How to resolve contradictions in NMR data arising from tautomeric equilibria or dynamic processes?

  • Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion. For example, a 50:50 amine/imine equilibrium at room temperature may resolve into distinct peaks at lower temperatures .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazolo-pyrimidinone derivatives?

  • Substituent Variation : Systematically modify:

  • Aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects.
  • Acetamide linker (e.g., methyl vs. trifluoromethyl) to study steric and metabolic stability .
    • Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Correlate IC₅₀ values with substituent Hammett constants or logP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.